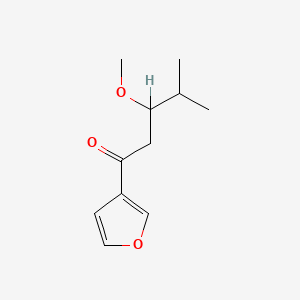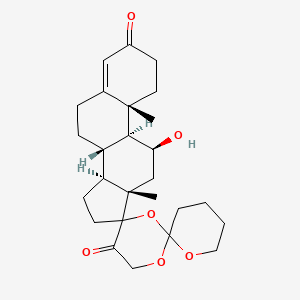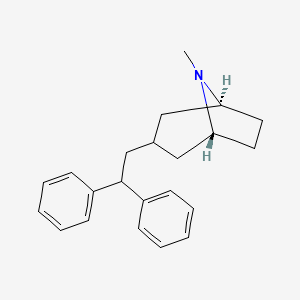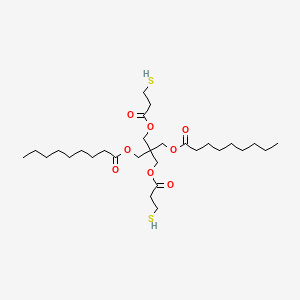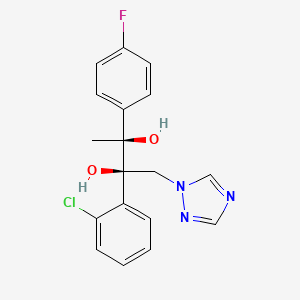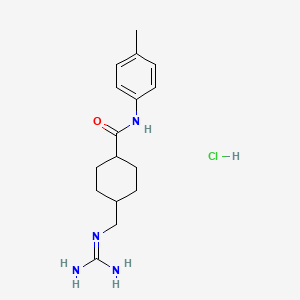
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves multiple steps. One common method starts with the bromination of 2-methyl-4-oxoquinazoline to introduce bromine atoms at the 6 and 8 positions . This is followed by the esterification of the resulting dibromo compound with ethyl 2-morpholin-4-ylacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include bromine, acetic acid, and ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline diones.
Reduction: Formation of quinazoline alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-2-methyl-4-oxoquinazoline: Lacks the ethyl 2-morpholin-4-ylacetate moiety.
2-Methyl-4-oxoquinazoline: Lacks both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety.
Uniqueness
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate is unique due to the presence of both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety, which contribute to its distinct chemical properties and biological activities .
Propiedades
Número CAS |
110009-11-5 |
|---|---|
Fórmula molecular |
C17H19Br2N3O4 |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C17H19Br2N3O4/c1-11-20-16-13(8-12(18)9-14(16)19)17(24)22(11)4-7-26-15(23)10-21-2-5-25-6-3-21/h8-9H,2-7,10H2,1H3 |
Clave InChI |
JWUARNGYSMSMPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





